Kaempferitrin Exhibits Potent In Vivo Hypoglycemic Activity, While Monoglycoside Analogs Are Inactive
In a comparative study evaluating the acute hypoglycemic effects of several kaempferol glycosides in streptozotocin-induced diabetic mice, kaempferitrin (4 mg/kg, i.p.) reduced glycemia by 61% at 120 minutes post-administration. In stark contrast, the closely related monoglycosides kaempferol 7-rhamnoside and kaempferol 3-rhamnoside were inactive or showed little to no effect under the same conditions [1].
| Evidence Dimension | In Vivo Hypoglycemic Effect (Blood Glucose Reduction) |
|---|---|
| Target Compound Data | 61% reduction in glycemia at 120 min |
| Comparator Or Baseline | Kaempferol 7-rhamnoside and Kaempferol 3-rhamnoside: Inactive/little activity |
| Quantified Difference | Active vs. Inactive |
| Conditions | Streptozotocin-induced diabetic mice, 4 mg/kg i.p. dose, measured at 120 min |
Why This Matters
This directly demonstrates that the 3,7-dirhamnoside structure of kaempferitrin is non-negotiable for its potent hypoglycemic action, preventing substitution with more common monoglycosides in diabetes research.
- [1] da Silva, D., Casanova, L. M., Marcondes, M. C., Espindola-Netto, J. M., Paixão, L. P., de Melo, G. O., ... & Sola-Penna, M. (2014). Antidiabetic activity of Sedum dendroideum: metabolic enzymes as putative targets for the bioactive flavonoid kaempferitrin. IUBMB Life, 66(5), 361-370. View Source
